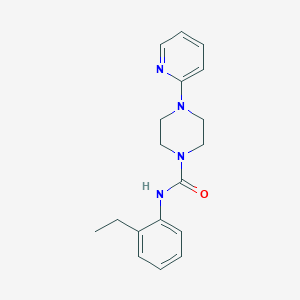![molecular formula C21H27N3O2 B6038239 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B6038239.png)
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases and disorders.
Mecanismo De Acción
The mechanism of action of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide involves its ability to interact with various targets in the body, including enzymes and receptors. 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation. It also interacts with receptors in the brain to improve cognitive function and protect against neurodegeneration.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to inhibit the activity of enzymes involved in cancer cell growth, leading to reduced cell proliferation and induction of apoptosis. In inflammation research, 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to reduce the production of inflammatory cytokines, leading to reduced inflammation. In neurological disorder research, 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide in lab experiments is its ability to selectively target specific enzymes and receptors, making it a useful tool for studying the mechanisms of various diseases and disorders. However, one limitation of using 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide in lab experiments is its potential toxicity, which must be carefully monitored to avoid adverse effects.
Direcciones Futuras
For research on 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide include further studies on its potential use in the treatment of various diseases and disorders, as well as studies on its toxicity and safety. Additionally, research on the development of new compounds based on 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide may lead to the discovery of more effective treatments for various diseases and disorders.
Métodos De Síntesis
The synthesis method of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide involves the reaction of 3-methylphenol with 4-(4-methyl-1-piperazinyl)aniline in the presence of propionyl chloride. The resulting compound is then purified through recrystallization to obtain 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide.
Aplicaciones Científicas De Investigación
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been studied for its potential use in the treatment of various diseases and disorders, including cancer, inflammation, and neurological disorders. In cancer research, 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-5-4-6-20(15-16)26-17(2)21(25)22-18-7-9-19(10-8-18)24-13-11-23(3)12-14-24/h4-10,15,17H,11-14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGXAVBAVOSEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(3-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6038159.png)
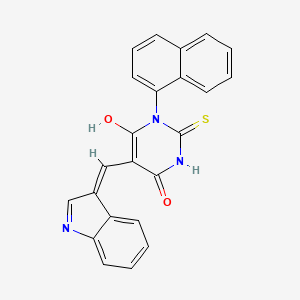
![5,5-diethyl-2-[(4-methoxybenzyl)imino]-1-methyldihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6038166.png)
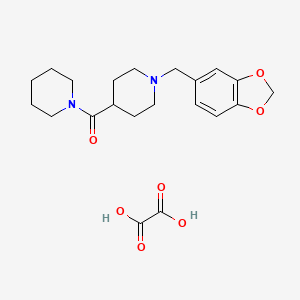
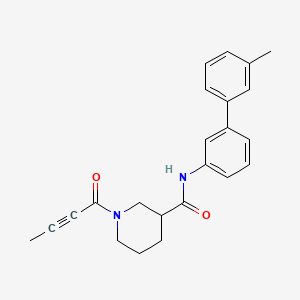
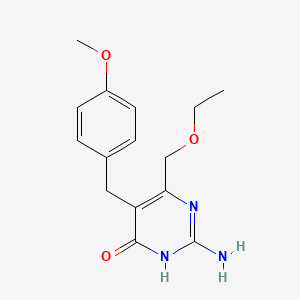
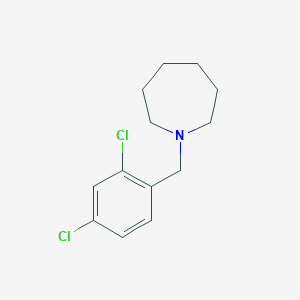
![1-[3-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6038211.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide](/img/structure/B6038215.png)
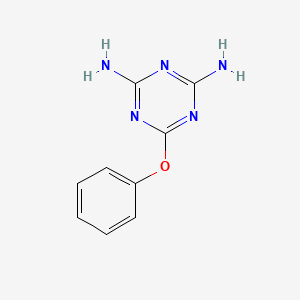
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}propanamide](/img/structure/B6038232.png)
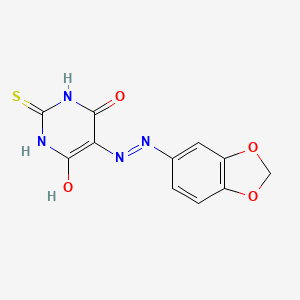
![(5-fluoro-2-methoxyphenyl){1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6038258.png)
